molecular formula C9H7Br2NO B1422622 6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one CAS No. 1082042-09-8

6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one

Katalognummer: B1422622
CAS-Nummer: 1082042-09-8
Molekulargewicht: 304.97 g/mol
InChI-Schlüssel: KTGCTHZJPUPQDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one ( 1082042-09-8) is a high-value brominated derivative of the privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold, recognized for its broad utility in scientific research and drug discovery . This compound serves as a versatile synthetic intermediate and building block in organic chemistry, particularly for the construction of more complex molecules via metal-catalyzed cross-coupling reactions, where the bromine atoms act as handles for further functionalization . In research applications, it is studied for its potential biological activities, including antimicrobial and anticancer properties . Its mechanism of action is attributed to the enhanced electrophilicity imparted by the bromine atoms, which allows the compound to interact with specific molecular targets, potentially disrupting cellular functions and inducing biological effects such as apoptosis in cancer cells . The compound is supplied for research purposes exclusively. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Eigenschaften

IUPAC Name

6,8-dibromo-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2NO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h3-4H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGCTHZJPUPQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=C(C=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one typically involves the bromination of 3,4-dihydro-2H-isoquinolin-1-one. This reaction is carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolinones, while oxidation can produce quinolinone derivatives.

Wissenschaftliche Forschungsanwendungen

6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products

Wirkmechanismus

The mechanism of action of 6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt biological pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one is unique due to the presence of two bromine atoms at specific positions, which significantly influence its chemical behavior and potential applications. This dual bromination enhances its reactivity and allows for the formation of a wider range of derivatives compared to mono-brominated compounds.

Biologische Aktivität

6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one is a brominated derivative of isoquinolinone that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of bromine atoms at the 6 and 8 positions, enhances its reactivity and biological properties. This article will explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C9H7Br2N O
  • CAS Number: 1082042-09-8

Synthesis:
The synthesis of this compound typically involves the bromination of 3,4-dihydro-2H-isoquinolin-1-one using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies have shown that this compound induces apoptosis in cancer cells through multiple pathways.

Key Findings:

  • Cell Lines Tested:
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)
  • Mechanism of Action:
    • Induction of apoptosis via activation of caspases.
    • Inhibition of cell proliferation by disrupting the cell cycle.
  • IC50 Values:
    • MCF-7: 12 µM
    • HeLa: 15 µM
    • A549: 10 µM

These findings highlight the potential use of this compound as a therapeutic agent in cancer treatment .

Study on Neurodegenerative Diseases

A recent study explored the potential of derivatives based on the isoquinolinone structure for treating neurodegenerative diseases such as Alzheimer's disease. The study synthesized various compounds with similar structures and evaluated their inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase (MAO), critical targets in Alzheimer's therapy.

Results:

  • The most promising derivative exhibited an IC50 value of 0.28 µM against AChE and showed good blood-brain barrier penetration.

This suggests that compounds like this compound could play a role in developing multi-targeted agents for neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of bromine atoms enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can lead to:

  • Disruption of Cellular Functions: By modifying key proteins involved in cell signaling.
  • Induction of Oxidative Stress: Leading to cellular damage and apoptosis in cancer cells.

Q & A

Q. Structural confirmation :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions. For example, aromatic protons appear at δ 7.2–8.1 ppm, while the lactam carbonyl resonates at ~170 ppm in 13C^{13}C NMR .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ at m/z 347.0457 for C₁₂H₁₃Br₂NO) .
    Purity assessment :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); ≥97.5% purity thresholds are standard .

Basic: What safety protocols are critical when handling this compound?

  • Exposure mitigation : Use fume hoods, nitrile gloves, and lab coats. Skin contact requires immediate washing with water (15+ minutes) .
  • Storage : Glass containers at 2–8°C in inert atmospheres (N₂ or Ar) to prevent hydrolysis or oxidation .
  • Waste disposal : Neutralize with sodium bicarbonate before incineration .

Advanced: How can researchers optimize reaction yields for brominated derivatives?

  • Regioselectivity control : Use directing groups (e.g., electron-donating substituents) or Lewis acids (FeCl₃) to enhance bromination at specific positions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) increase reaction rates but may require lower temperatures to avoid side products .
  • Catalytic systems : Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) introduces aryl/alkyl groups post-bromination for functional diversity .

Advanced: How should contradictions in spectral or biological activity data be analyzed?

  • Data validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Statistical rigor : Apply ANOVA and Fisher’s LSD tests (as in antioomycete assays) to confirm biological significance (p < 0.05) .
  • Reproducibility : Compare synthetic batches using TLC and melting point consistency (±2°C tolerance) .

Advanced: What methodologies assess the biological activity of 6,8-Dibromo derivatives?

  • Antimicrobial assays : Disk diffusion or microbroth dilution (MIC) against Phytophthora spp., with positive controls (e.g., amphotericin B) .
  • Anti-inflammatory testing : ELISA-based IL-1β inhibition in macrophage cell lines (e.g., RAW 264.7), using MTT assays to rule out cytotoxicity .
  • Dose-response curves : IC₅₀ values calculated via nonlinear regression (GraphPad Prism) .

Advanced: How can substituent effects on bioactivity be systematically studied?

  • SAR frameworks : Synthesize analogs with varied substituents (e.g., alkyl chains, halogens, or heterocycles) at positions 3, 4, or 6. For example:
    • Electron-withdrawing groups (Br, NO₂) enhance antioomycete activity by 2–4-fold compared to H or CH₃ .
    • Bulkier groups (cyclopentyl, benzyl) reduce solubility but improve membrane permeability .
  • Computational modeling : DFT calculations (Gaussian 09) predict electronic properties (HOMO/LUMO) correlating with bioactivity .

Advanced: What strategies address low aqueous solubility in pharmacological studies?

  • Prodrug design : Introduce phosphate or ester groups hydrolyzed in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm diameter) for sustained release .
  • Co-solvents : Use DMSO/PEG 400 mixtures (<5% v/v) in in vitro assays to maintain cell viability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one
Reactant of Route 2
Reactant of Route 2
6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.